Bis[(2-bromophenyl)thio]methane
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Overview
Description
Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a central methylene group via sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(2-bromophenyl)thio]methane can be synthesized through a general procedure involving the reaction of thiols or arenes with nitromethane in the presence of scandium triflate (Sc(OTf)3) and lithium perchlorate (LiClO4) as catalysts. The reaction is typically carried out under a nitrogen atmosphere with dry solvents and anhydrous conditions . The mixture is stirred at room temperature (25°C) for about 8 hours, and the product is purified using flash column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and standard purification techniques makes this process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(2-bromophenyl)thio]methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis[(4-bromophenyl)thio]methane: Similar structure but with bromine atoms at the para position.
Bis[(2-chlorophenyl)thio]methane: Chlorine atoms instead of bromine.
Bis[(2-ethylphenyl)thio]methane: Ethyl groups instead of bromine.
Uniqueness
The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate for synthesizing a wide range of derivatives .
Properties
Molecular Formula |
C13H10Br2S2 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChI Key |
UMKGMUVWPMAGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
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